molecular formula C36H24N6 B15160196 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] CAS No. 848441-36-1

1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]

Cat. No.: B15160196
CAS No.: 848441-36-1
M. Wt: 540.6 g/mol
InChI Key: FSCYPYMMQQRWPV-UHFFFAOYSA-N
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Description

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] is a complex organic compound characterized by its unique structure, which includes biphenyl and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with pyridin-2-yl-benzimidazole under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted biphenyl-benzimidazole compounds .

Scientific Research Applications

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole] is unique due to its combination of biphenyl and benzimidazole units, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

848441-36-1

Molecular Formula

C36H24N6

Molecular Weight

540.6 g/mol

IUPAC Name

2-pyridin-2-yl-1-[4-[4-(2-pyridin-2-ylbenzimidazol-1-yl)phenyl]phenyl]benzimidazole

InChI

InChI=1S/C36H24N6/c1-3-13-33-29(9-1)39-35(31-11-5-7-23-37-31)41(33)27-19-15-25(16-20-27)26-17-21-28(22-18-26)42-34-14-4-2-10-30(34)40-36(42)32-12-6-8-24-38-32/h1-24H

InChI Key

FSCYPYMMQQRWPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)C4=CC=C(C=C4)N5C6=CC=CC=C6N=C5C7=CC=CC=N7)C8=CC=CC=N8

Origin of Product

United States

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